4-((4-(Morpholinomethyl)phenyl)ethynyl) benzoic acid
Description
Properties
IUPAC Name |
4-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-20(23)19-9-7-17(8-10-19)2-1-16-3-5-18(6-4-16)15-21-11-13-24-14-12-21/h3-10H,11-15H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUQDJUTGYPGNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Morpholinomethyl)phenyl)ethynyl) benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:
Formation of the Morpholinomethyl Intermediate: This step involves the reaction of morpholine with formaldehyde and a suitable phenyl derivative to form the morpholinomethyl group.
Ethynylation: The intermediate is then subjected to an ethynylation reaction, where an ethynyl group is introduced using reagents such as acetylene or ethynyl halides.
Coupling with Benzoic Acid: The final step involves coupling the ethynylated intermediate with benzoic acid under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-(Morpholinomethyl)phenyl)ethynyl) benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Scientific Research Applications
4-((4-(Morpholinomethyl)phenyl)ethynyl) benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is employed in the development of fluorescent probes and sensors for detecting various biological molecules.
Medicine: Research into its potential therapeutic applications, such as drug development and delivery systems, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-((4-(Morpholinomethyl)phenyl)ethynyl) benzoic acid involves its interaction with specific molecular targets and pathways. The morpholinomethyl group can interact with biological molecules through hydrogen bonding and electrostatic interactions, while the ethynyl and benzoic acid moieties can participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares 4-((4-(morpholinomethyl)phenyl)ethynyl) benzoic acid with structurally related benzoic acid derivatives:
Key Research Findings
FAK Inhibition and Anticancer Activity: The target compound’s ethynyl bridge positions the morpholinomethylphenyl group to interact with FAK’s ATP-binding pocket, achieving IC₅₀ values in the nanomolar range . Compared to BAY60-2770 (a nitric oxide sensor activator), the morpholine group in the target compound enhances aqueous solubility, critical for intracellular drug delivery .
Electrochemical Applications: Unlike 4-((4-((4-mercaptophenyl)ethynyl)phenyl)ethynyl) benzoic acid (used in conductive self-assembled monolayers for gas sensors), the morpholinomethyl group in the target compound reduces conductivity but may improve biocompatibility in biosensors .
Antifungal vs. Anticancer Activity :
- Morpholine-containing derivatives like 6a () exhibit antifungal activity via thioxoacetamide-mediated enzyme inhibition. In contrast, the ethynyl benzoic acid scaffold in the target compound prioritizes kinase inhibition, highlighting scaffold-dependent biological targeting .
Impact of Carboxylic Acid vs. Ester Groups :
- The free carboxylic acid in the target compound improves water solubility compared to methyl esters (e.g., methyl 4-ethynylbenzoate), which are more lipophilic and suited for organic-phase reactions .
Biological Activity
4-((4-(Morpholinomethyl)phenyl)ethynyl)benzoic acid is a synthetic compound notable for its structural complexity and potential biological applications. With a molecular formula of C₁₈H₁₉N₃O₂ and a molecular weight of 321.37 g/mol, this compound features a morpholinomethyl group attached to a phenyl ring and an ethynyl group linked to a benzoic acid moiety. This unique architecture may influence its biological activity, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound's reactivity is largely attributed to its functional groups. The ethynyl group can participate in various chemical reactions, enhancing its utility in medicinal chemistry. The morpholinomethyl group may contribute to the compound's ability to interact with biological targets, potentially influencing its pharmacological profile.
Biological Activity
Preliminary studies indicate that 4-((4-(Morpholinomethyl)phenyl)ethynyl)benzoic acid exhibits significant biological activity, particularly in the following areas:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which is crucial for drug development. Interaction studies suggest that it may bind effectively to target enzymes or receptors, modulating their activity.
- Antibacterial Properties : Similar compounds have demonstrated antibacterial effects, suggesting that 4-((4-(Morpholinomethyl)phenyl)ethynyl)benzoic acid might also possess such properties.
Case Studies
- Enzyme Interaction Studies : Research indicates that compounds with similar structures can inhibit cyclin-dependent kinases (CDK4/6), which are critical in cell cycle regulation and cancer progression. This suggests that 4-((4-(Morpholinomethyl)phenyl)ethynyl)benzoic acid may also target these kinases, warranting further investigation into its anticancer potential.
- Fragment-Based Drug Design : In studies focused on developing inhibitors for bacterial enzymes, the compound's structural features were evaluated for binding affinity using techniques like STD-NMR and WaterLogsy. These studies highlighted the importance of the morpholinomethyl group in enhancing binding interactions with target proteins.
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds compared to 4-((4-(Morpholinomethyl)phenyl)ethynyl)benzoic acid:
| Compound Name | Activity Type | Binding Affinity (nM) | Remarks |
|---|---|---|---|
| 4-((4-(Morpholinomethyl)phenyl)ethynyl)benzoic acid | Enzyme Inhibition | TBD | Potential CDK inhibitor |
| Abemaciclib | CDK Inhibition | 20 | FDA-approved; serves as a reference |
| Other Ethynyl Derivatives | Antibacterial | Varies | Demonstrated varying degrees of activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
